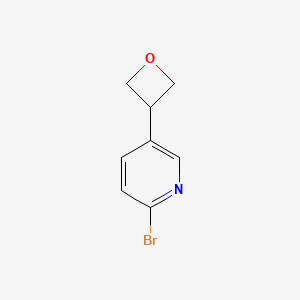

2-Bromo-5-(oxetan-3-yl)pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8BrNO |

|---|---|

Poids moléculaire |

214.06 g/mol |

Nom IUPAC |

2-bromo-5-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H8BrNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |

Clé InChI |

POHHZFFTCXASNL-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)C2=CN=C(C=C2)Br |

Origine du produit |

United States |

Synthetic Pathways and Methodological Advancements for 2 Bromo 5 Oxetan 3 Yl Pyridine and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the 2-Bromo-5-(oxetan-3-yl)pyridine Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgscitepress.org For this compound, the primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the oxetane (B1205548) moiety, as well as the carbon-bromine bond on the pyridine ring.

One common retrosynthetic approach simplifies the target molecule by disconnecting the bond between the pyridine C5 position and the oxetane C3 position. This leads to two key synthons: a 2-bromo-5-lithiated pyridine (or an equivalent nucleophile) and an oxetan-3-one electrophile. Alternatively, a disconnection can be envisioned where a 3-halopyridine undergoes coupling with a suitable oxetane-containing organometallic reagent.

Another significant disconnection breaks the C-Br bond, suggesting a late-stage bromination of a 5-(oxetan-3-yl)pyridine precursor. The feasibility of this approach hinges on the regioselectivity of the bromination reaction. The oxetane ring itself can be retrosynthetically disconnected through various strategies, primarily involving intramolecular cyclization of a 1,3-diol derivative. acs.orgnih.gov

Synthesis of Pyridine Ring Systems with Bromine and Oxetane Precursors

The construction of the this compound scaffold necessitates robust methods for both the regioselective bromination of the pyridine ring and the synthesis of the oxetane moiety.

The introduction of a bromine atom at the C2 position of a pyridine ring is a well-established transformation. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) via a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromide source. orgsyn.org Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. However, the presence of activating or directing groups can significantly influence the regioselectivity. For pyridine N-oxides, electrophilic substitution is directed to the 2- and 4-positions, which upon deoxygenation, can yield the desired pyridine derivatives. researchgate.net

In the context of this compound, if the oxetane group is already present on the pyridine ring, its electronic and steric influence must be considered. The synthesis of 2,5-dibromopyridine (B19318) is a common precursor, which can then undergo selective functionalization at the 5-position. acs.orggoogle.com

Table 1: Selected Methods for Regioselective Bromination of Pyridine Derivatives

| Precursor | Reagent(s) | Product | Notes |

| 2-Aminopyridine | 1. HBr, Br2, NaNO2 2. NaOH | 2-Bromopyridine | Diazotization followed by Sandmeyer-type reaction. orgsyn.org |

| Pyridine N-oxide | (COBr)2, Et3N | 2-Bromopyridine | Occurs under mild conditions. researchgate.net |

| 2,5-Dibromopyridine | Grignard reagent, then DMF | 2-Bromo-5-formylpyridine | Selective functionalization at the 5-position. google.com |

The synthesis of the strained four-membered oxetane ring presents its own set of challenges but is a well-explored area of research. magtech.com.cnresearchgate.net

The most prevalent method for constructing oxetane rings is the intramolecular Williamson ether synthesis. acs.orgnih.gov This involves the cyclization of a 1,3-halohydrin or a related substrate with a base. The stereochemistry of the starting 1,3-diol can be controlled to produce stereochemically defined oxetanes. For example, syn- and anti-1,3-diols can be selectively synthesized and then converted to the corresponding oxetanes with inversion of stereochemistry at the carbon bearing the leaving group. acs.org

Another approach involves the ring expansion of epoxides. acs.org Treatment of an epoxide with a nucleophile that introduces a leaving group at the adjacent carbon, followed by base-induced cyclization, can yield the oxetane ring.

The oxetane moiety can be introduced onto the pyridine scaffold either by building the oxetane ring on a pre-functionalized pyridine or by coupling a pre-formed oxetane-containing building block to the pyridine ring.

A common strategy involves the reaction of a lithiated pyridine derivative with oxetan-3-one. For instance, the ortho-lithiation of a pyridine derivative can be directed by the oxetane unit itself, allowing for further functionalization. rsc.org

Gold-catalyzed reactions have also emerged as a powerful tool for synthesizing oxetan-3-ones from propargylic alcohols, which can then be used as precursors. scispace.com

Construction of the Oxetane Moiety and its Stereochemical Control

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be employed for the synthesis of this compound.

A convergent synthesis would involve the separate synthesis of a 2-bromopyridine fragment and an oxetane-containing fragment, which are then coupled together in a late-stage step. For example, a Stille or Suzuki coupling reaction between a 2-bromo-5-stannylpyridine or a 2-bromo-5-boronic acid ester pyridine with a 3-halooxetane could be a viable convergent route.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to the final product. An example of a divergent approach would be the synthesis of 5-(oxetan-3-yl)pyridine, which is then subjected to regioselective bromination to yield the target molecule. This allows for the synthesis of various analogs by modifying the final bromination step or by using the common intermediate to synthesize other derivatives. rsc.org

The choice between a convergent and divergent approach often depends on the desired scale of the synthesis, the availability of starting materials, and the need to generate a library of related compounds.

Exploration of Metal-Mediated Coupling Reactions for Convergent Synthesis

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, is a highly efficient strategy for preparing compounds like this compound. Metal-catalyzed cross-coupling reactions are the cornerstone of this approach, enabling the precise formation of C(sp²)-C(sp³) bonds.

A plausible and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction . This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. In this case, the synthesis would involve the reaction of 2,5-dibromopyridine with an oxetane-3-ylboronic acid or its corresponding ester. The regioselectivity of the coupling is a key consideration, as 2,5-dibromopyridine has two potential reaction sites. Generally, the bromine at the 5-position is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 2-position, which is influenced by the electronic effects of the nitrogen atom in the pyridine ring. However, careful selection of the catalyst, ligands, and reaction conditions can control the selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can favor coupling at the less sterically hindered 5-position.

Another powerful metal-mediated method is the Negishi coupling reaction , which utilizes organozinc reagents. organic-chemistry.org The synthesis of this compound via this route would involve the reaction of 2,5-dibromopyridine with an oxetan-3-ylzinc halide. Negishi couplings are known for their high functional group tolerance and often proceed under mild conditions. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, controlling the regioselectivity of the coupling on the 2,5-dibromopyridine substrate is crucial. The choice of palladium or nickel catalyst and the specific ligands employed play a significant role in directing the reaction to the desired position. nih.gov

The following table outlines a hypothetical comparison of these two convergent synthetic approaches for the preparation of this compound, based on general principles of these reactions.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | (Oxetan-3-yl)boronic acid or ester | (Oxetan-3-yl)zinc halide |

| Pyridine Precursor | 2,5-Dibromopyridine | 2,5-Dibromopyridine |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) |

| Base | Required (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Not typically required |

| Advantages | Boronic acids are often stable and easy to handle. | Organozinc reagents are highly reactive, leading to faster reactions. High functional group tolerance. |

| Challenges | Preparation and stability of the oxetane-containing boronic acid. | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. |

Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of substituted pyridines. nih.gov While a direct one-pot, multi-component synthesis of this compound has not been explicitly reported in the reviewed literature, the principles of MCRs can be applied to construct the core pyridine ring with the desired substitution pattern in a convergent manner.

For instance, a modified Hantzsch pyridine synthesis or similar cycloaddition reactions could potentially be designed to incorporate the oxetane and bromo functionalities. This would involve the condensation of a β-ketoester, an aldehyde (or its equivalent), a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate), and a component bearing the oxetane moiety. The bromo-substituent could be introduced either as part of one of the starting materials or in a subsequent step. The development of such a multi-component reaction would represent a significant advancement in the synthesis of this class of compounds, offering a streamlined and efficient route.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including heterocyclic compounds like this compound. The focus is on minimizing environmental impact by improving reaction efficiency, reducing waste, and using less hazardous materials.

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. youtube.com In the context of the synthesis of this compound, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, can exhibit high atom economy.

For a hypothetical Suzuki-Miyaura reaction between 2,5-dibromopyridine and (oxetan-3-yl)boronic acid, the atom economy can be calculated as follows:

Reaction: C₅H₃Br₂N + C₄H₇BO₂ → C₉H₁₀BrNO + HBr + B(OH)₃

To calculate the percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants, multiplied by 100. youtube.com In an ideal scenario where the boronic acid is the limiting reagent and all of it is converted to the product, the byproducts are boric acid and a hydrobromic acid equivalent. This represents a significant portion of the reactant atoms not being incorporated into the final product, which is a common feature of many cross-coupling reactions. However, compared to classical synthetic methods that often involve multiple steps and protecting groups, these catalytic reactions are generally more atom-economical.

Waste minimization strategies in the synthesis of this compound focus on several aspects:

Catalyst Recycling: Utilizing heterogeneous catalysts or developing methods for the recovery and reuse of homogeneous catalysts can significantly reduce metal waste.

One-Pot Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates minimizes solvent and energy consumption for workup and purification.

Minimizing Stoichiometric Reagents: The use of catalytic amounts of reagents instead of stoichiometric ones is a fundamental principle of green chemistry.

Solvent Selection and Catalytic Efficiency Enhancement

The choice of solvent is a critical factor in the environmental impact of a chemical process. whiterose.ac.uk Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or supercritical fluids. In the context of metal-catalyzed cross-coupling reactions for the synthesis of this compound, the solvent plays a crucial role in catalyst solubility, stability, and reactivity. rsc.org Research into conducting Suzuki-Miyaura and Negishi couplings in aqueous media or with recyclable solvent systems is an active area of investigation. hes-so.ch The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and water-soluble inorganic reagents, further enhancing the green credentials of the synthesis.

Catalytic efficiency enhancement is another key aspect of sustainable synthesis. This involves:

High-Turnover Catalysts: Developing catalysts that can facilitate a large number of reaction cycles before deactivation minimizes the amount of catalyst required. This often involves the design of robust ligands that stabilize the active catalytic species.

Mild Reaction Conditions: Catalysts that operate effectively at lower temperatures and pressures reduce energy consumption.

Ligand Design: The development of advanced phosphine ligands or N-heterocyclic carbene (NHC) ligands has been instrumental in improving the efficiency and scope of palladium-catalyzed cross-coupling reactions for pyridine functionalization. nih.gov These ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

The following table provides a hypothetical overview of green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize the generation of byproducts. |

| Atom Economy | Favoring catalytic reactions like Suzuki-Miyaura and Negishi couplings over stoichiometric reactions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. For example, replacing hazardous organotin reagents (used in Stille coupling) with less toxic organoboron or organozinc reagents. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity and environmental persistence. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other green solvents. Minimizing the use of auxiliary substances. hes-so.ch |

| Design for Energy Efficiency | Employing catalysts that function at ambient temperature and pressure. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis of this molecule, sourcing starting materials from renewable resources is a broader goal. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Utilizing highly efficient and selective catalysts to minimize waste and energy consumption. |

| Design for Degradation | Designing the final product to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Reactivity Profiles and Transformative Chemistry of 2 Bromo 5 Oxetan 3 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(oxetan-3-yl)pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for functionalization at the C-2 position of the pyridine (B92270) ring.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C-2 position. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. nih.gov

A typical reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand and base. The choice of ligand and base can be critical for the reaction's success, influencing both yield and reaction time.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogs

| Entry | Arylboronic Acid | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-(oxetan-3-yl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-5-(oxetan-3-yl)pyridine | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(3-Pyridyl)-5-(oxetan-3-yl)pyridine | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of 2-bromopyridines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This reaction is instrumental for synthesizing 2-amino-5-(oxetan-3-yl)pyridine derivatives, which are important precursors for various biologically active compounds. The reaction is known for its broad substrate scope, allowing the coupling of a wide variety of primary and secondary amines. libretexts.orgnih.gov

The choice of a phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. wikipedia.org Sterically hindered and electron-rich ligands often provide the best results.

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound Analogs

| Entry | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 2-(Morpholin-4-yl)-5-(oxetan-3-yl)pyridine | 95 |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | N-Phenyl-5-(oxetan-3-yl)pyridin-2-amine | 88 |

| 3 | Cyclohexylamine | Pd₂(dba)₃ / DavePhos | LHMDS | THF | N-Cyclohexyl-5-(oxetan-3-yl)pyridin-2-amine | 90 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of 2-bromopyridines. researchgate.netchemspider.com

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and requires a base, typically an amine. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-5-(oxetan-3-yl)pyridine derivatives. These products can serve as versatile intermediates for further transformations.

The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

Table 3: Examples of Sonogashira Coupling with this compound Analogs

| Entry | Alkyne | Catalyst System (Pd/Cu) | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(oxetan-3-yl)pyridine | 89 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-5-(oxetan-3-yl)pyridine | 93 |

| 3 | 1-Hexyne | Pd(OAc)₂ / CuI | Piperidine | Toluene | 2-(Hex-1-yn-1-yl)-5-(oxetan-3-yl)pyridine | 85 |

This table is illustrative and based on typical conditions for Sonogashira couplings of 2-bromopyridines. nih.gov

While the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed cross-coupling reactions can also be employed for the functionalization of this compound.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It offers a direct way to couple alkyl or aryl Grignard reagents at the C-2 position of the pyridine ring. nih.govresearchgate.net

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophile. organic-chemistry.orgunits.it These reactions are often highly efficient and can be performed under mild conditions, making them suitable for complex molecule synthesis. nih.govuni-muenchen.de

Stille Coupling : In the Stille reaction, an organostannane (organotin) reagent is coupled with an organic halide. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a concern. wikipedia.orglibretexts.orgresearchgate.netscispace.comresearchgate.net

Nickel-Catalyzed Transformations, Including Cross-Electrophile Coupling

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can often promote transformations that are challenging for palladium, such as the coupling of less reactive electrophiles. mdpi.com For this compound, nickel-catalyzed reactions, particularly cross-electrophile couplings, offer unique synthetic opportunities. nih.gov

Cross-electrophile coupling involves the reaction of two different electrophiles, which is a departure from traditional cross-coupling reactions that use an electrophile and a nucleophile. nih.govwisc.edu For instance, a nickel-catalyzed reaction could couple this compound with another electrophile, such as an alkyl halide. nih.gov These reactions often employ a reducing agent to facilitate the catalytic cycle.

Table 4: Potential Nickel-Catalyzed Cross-Electrophile Coupling of a 2-Bromopyridine (B144113) Analog

| Entry | Coupling Partner (Electrophile) | Catalyst System | Reductant | Solvent | Product |

| 1 | 1-Bromobutane | NiCl₂(dme) / Bathophenanthroline | Mn | DMF | 2-Butyl-5-(oxetan-3-yl)pyridine |

| 2 | Iodocyclohexane | NiBr₂ / dtbbpy | Zn | DMA | 2-Cyclohexyl-5-(oxetan-3-yl)pyridine |

This table is illustrative and based on general principles of nickel-catalyzed cross-electrophile coupling of 2-halopyridines. nih.govrhhz.netbeilstein-journals.org

C-H Activation and Late-Stage Functionalization Strategies for the Compound

Late-stage functionalization (LSF) is a strategy to modify complex molecules at a late stage of the synthesis, which is highly valuable in drug discovery. researchgate.netnih.gov C-H activation is a key approach in LSF, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. rsc.org

For this compound, C-H activation could potentially be used to introduce functional groups at other positions on the pyridine ring, such as C-3, C-4, or C-6, without pre-functionalization. researchgate.net However, directing the regioselectivity of such reactions can be challenging due to the electronic nature of the pyridine ring and the presence of the bromo and oxetanyl substituents. rsc.orgnih.gov The oxetane (B1205548) group itself has been shown to act as a directing group in ortho-lithiation reactions on pyridine rings, which could be leveraged for selective functionalization. rsc.orgacs.org Additionally, methods for the late-stage fluorination of pyridines have been developed, which could be applied to this system, followed by nucleophilic aromatic substitution to introduce a variety of functional groups. nih.gov

Table 5: Potential C-H Functionalization Reactions for a this compound System

| Entry | Reagent | Catalyst/Directing Group | Position Functionalized | Product |

| 1 | Aryl Halide | Pd(OAc)₂ / Ligand | C-4 | 2-Bromo-4-aryl-5-(oxetan-3-yl)pyridine |

| 2 | n-BuLi/Electrophile | Oxetane as directing group | C-4 or C-6 | Functionalized this compound |

This table is illustrative and based on known C-H activation and directed lithiation strategies for substituted pyridines. rsc.orgresearchgate.netnih.gov

Regioselective C-H Functionalization on the Pyridine Ring

The pyridine ring in this compound is susceptible to C-H functionalization, a powerful tool for introducing molecular complexity. The regioselectivity of these reactions is influenced by the electronic nature of the pyridine ring and the directing effects of its substituents.

One of the most prominent methods for C-H functionalization is the iridium-catalyzed borylation of heteroarenes. umich.edunih.gov For substituted pyridines, the regioselectivity is primarily governed by steric factors, with borylation favoring the most accessible C-H bonds. nih.govdigitellinc.comresearchgate.net In the case of this compound, the C-H bonds at the C-4 and C-6 positions are potential sites for borylation. The steric bulk of the bromine atom at C-2 and the oxetanyl group at C-5 would likely direct the borylation to the C-4 and C-6 positions. However, the presence of the bromine atom could also electronically influence the regioselectivity. Generally, electron-withdrawing groups on the pyridine ring can enhance the rate of iridium-catalyzed borylation. umich.edu

Another important C-H functionalization is the Minisci reaction, which involves the addition of radicals to protonated electron-deficient heterocycles. nih.gov This reaction allows for the introduction of alkyl groups onto the pyridine ring. The regioselectivity of the Minisci reaction is governed by a combination of steric and electronic factors, and can sometimes be tuned by adjusting reaction conditions such as solvent and pH. nih.govchemrxiv.org For this compound, the most likely positions for radical attack would be C-4 and C-6, which are ortho and para to the nitrogen atom and thus electronically activated towards radical addition.

Palladium-catalyzed C-H arylation is another viable strategy for functionalizing the pyridine ring. While less common than borylation, methods for the direct arylation of 2-bromopyridines have been developed. nih.gov The regioselectivity of such reactions would need to be carefully controlled to favor C-H activation over cross-coupling at the C-Br bond.

| Reaction | Catalyst/Reagent | Potential Site of Functionalization | Anticipated Product |

| Iridium-Catalyzed Borylation | [Ir(cod)Cl]₂ / dtbpy, B₂pin₂ | C-4 or C-6 | 2-Bromo-5-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine or 2-Bromo-5-(oxetan-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Minisci Reaction | AgNO₃ / (NH₄)₂S₂O₈, R-COOH | C-4 or C-6 | 2-Bromo-4-alkyl-5-(oxetan-3-yl)pyridine or 2-Bromo-6-alkyl-5-(oxetan-3-yl)pyridine |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Ligand, Ar-X | C-4 or C-6 | 2-Bromo-4-aryl-5-(oxetan-3-yl)pyridine or 2-Bromo-6-aryl-5-(oxetan-3-yl)pyridine |

Activation and Derivatization of Oxetane C-H Bonds

The C-H bonds of the oxetane ring, particularly those alpha to the oxygen atom, are potential sites for functionalization. utexas.edu Radical-mediated transformations can be employed to activate these C-H bonds. The formation of an oxetanyl radical at the α-carbon is facilitated by the decrease in ring strain in the transition state. utexas.edu This approach is advantageous as it avoids the use of strong acids or bases that could lead to undesired ring-opening of the oxetane. utexas.edu

Recent advances have also demonstrated the synthesis of oxetanes via the functionalization of C-H bonds in alcohol precursors, highlighting the feasibility of targeting C-H bonds within or adjacent to the oxetane ring for derivatization. acs.orgnih.govworktribe.com While direct C-H functionalization of the oxetane ring in this compound is not widely reported, it represents a potential avenue for structural modification.

Directed Ortho-Metalation (DoM) and Lithiation Strategies Utilizing the Oxetane Directing Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The oxetane moiety can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position on an adjacent aromatic ring. thieme-connect.comacs.org This is achieved through the coordination of an organolithium base to the oxygen atom of the oxetane, which positions the base for selective proton abstraction at the neighboring ortho position. thieme-connect.comthieme-connect.com

In the context of this compound, the oxetane group at the C-5 position could potentially direct the lithiation to the C-6 position of the pyridine ring. However, the bromine atom at C-2 introduces a competing site for metal-halogen exchange. The selective monolithiation of dibromopyridines has been shown to be highly dependent on solvent and concentration, with non-coordinating solvents and lower concentrations favoring lithiation at the 2-position. researchgate.net Therefore, achieving selective C-6 lithiation directed by the oxetane group would require careful optimization of reaction conditions to favor C-H activation over bromine-lithium exchange. researchgate.netnih.gov The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is often employed for the directed ortho-metalation of pyridines to minimize nucleophilic attack on the ring. uwindsor.ca

| Reaction | Reagent | Potential Site of Metalation | Intermediate |

| Directed Ortho-Metalation | s-BuLi / TMEDA | C-6 | 6-Lithio-2-bromo-5-(oxetan-3-yl)pyridine |

| Halogen-Metal Exchange | n-BuLi | C-2 | 2-Lithio-5-(oxetan-3-yl)pyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The presence of a bromine atom at the C-2 position of the electron-deficient pyridine ring makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com In SNAr reactions of halopyridines, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before expelling the halide ion. stackexchange.com The reactivity of halopyridines in SNAr reactions is generally enhanced by the presence of electron-withdrawing groups on the ring. nih.gov

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. acs.orgacs.orgsemanticscholar.org The rate of substitution often follows the order F > Cl ≈ Br > I for the leaving group. nih.gov While 2-chloropyridines are more commonly used, 2-bromopyridines are also effective substrates for SNAr reactions. nih.gov The reaction of this compound with various nucleophiles would provide a straightforward method for introducing diverse functionalities at the C-2 position.

| Nucleophile | Product |

| R-NH₂ | 2-Amino-5-(oxetan-3-yl)pyridine |

| R-OH / Base | 2-Alkoxy-5-(oxetan-3-yl)pyridine |

| R-SH / Base | 2-Thio-5-(oxetan-3-yl)pyridine |

Ring-Opening and Rearrangement Reactions of the Oxetane Moiety

The strained four-membered oxetane ring is susceptible to ring-opening reactions under various conditions, providing access to functionalized acyclic compounds. illinois.edu

Methodologies for Controlled Oxetane Ring Scission

The ring-opening of oxetanes can be initiated by both electrophilic and nucleophilic reagents. researchgate.netresearchgate.net Strong acids, such as sulfuric acid or perchloric acid, and Lewis acids like indium(III) triflate or scandium(III) triflate can activate the oxetane oxygen, facilitating nucleophilic attack. utexas.edunih.gov This approach has been utilized for the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. nih.gov The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of 3-substituted oxetanes, nucleophilic attack generally occurs at the less substituted carbon.

Frustrated Lewis pairs (FLPs) have also been shown to catalyze the reductive opening of oxetanes. acs.org For instance, B(C₆F₅)₃ in combination with a hydrosilane can effect the ring-opening of 3-aryloxetanes. acs.org

| Reagent/Catalyst | Nucleophile | Product Type |

| H₂SO₄ or HClO₄ | H₂O | 1,3-Diol |

| In(OTf)₃ or Sc(OTf)₃ | R-NH₂ | 3-Amino-1-propanol derivative |

| B(C₆F₅)₃ / Et₃SiH | H⁻ (from silane) | 1,3-Propanediol derivative (after workup) |

Investigation of Intramolecular Rearrangements Involving the Oxetane Ring

Oxetanes can undergo intramolecular rearrangements, particularly when suitably functionalized. researchgate.net For example, oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, without the need for an external catalyst. nih.gov This process is believed to proceed via intramolecular protonation of the oxetane ring by the carboxylic acid group, followed by nucleophilic attack of the carboxylate.

In the case of this compound, if the bromine at the 2-position were to be replaced by a group capable of acting as an internal nucleophile, intramolecular rearrangement could be envisioned. For instance, conversion of the bromine to a hydroxyl or amino group could potentially lead to intramolecular cyclization via ring-opening of the oxetane. The feasibility and outcome of such rearrangements would depend on the nature of the nucleophilic group and the reaction conditions.

Furthermore, Lewis acid-catalyzed rearrangements of oxetanes are also known. illinois.edu For example, 3-aryloxetan-3-ols can undergo a Friedel-Crafts type reaction followed by ring-opening to yield dihydrobenzofurans. nih.gov While this compound does not possess a hydroxyl group on the oxetane ring, this highlights the potential for intramolecular C-C bond formation under acidic conditions.

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-5-(oxetan-3-yl)pyridine

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations. The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. nih.gov The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine (B92270) ring and the oxetanyl substituent. nih.gov Computational studies have shown that for similar brominated aromatic compounds, the oxidative addition can proceed through different mechanistic pathways, including concerted, nucleophilic substitution, or radical mechanisms, depending on the phosphine (B1218219) ligand, solvent, and the number of phosphine ligands coordinated to the palladium center. rsc.org For electron-deficient pyridines, the oxidative addition is generally more facile. The development of reactivity models based on experimental data and molecular descriptors allows for the prediction of relative rates of oxidative addition for various substrates, including functionalized pyridines. nih.gov

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing the bromide. This step is critical for introducing new functional groups onto the pyridine ring. The efficiency of transmetalation can be influenced by the nature of the organometallic reagent, the base used, and the solvent system. mdpi.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. This step forms the new C-C or C-heteroatom bond and allows the catalytic cycle to continue. researchgate.net

A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle is shown below:

Ligands and additives play a pivotal role in modulating the reactivity and selectivity of metal-catalyzed cross-coupling reactions.

Ligands: Phosphine ligands are commonly employed in palladium-catalyzed reactions. The steric and electronic properties of the phosphine ligand can significantly impact the rate of oxidative addition and reductive elimination. nih.gov For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. In some cases, ligand-controlled reactivity can be achieved, allowing for selective coupling at different positions on a molecule with multiple reactive sites. nih.gov

Additives: Bases are essential additives in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. The base activates the organoboron reagent, facilitating the transmetalation step. nih.gov The choice of base can also influence the reaction rate and yield. Other additives, such as silver salts or benzoquinone, can act as co-oxidants in certain C-H activation reactions. nih.gov

The table below summarizes the effect of different ligands and additives on a hypothetical cross-coupling reaction of this compound.

| Ligand/Additive | Role in Catalytic Cycle | Effect on Reaction |

| Ligands | ||

| Tricyclohexylphosphine (PCy₃) | Promotes oxidative addition | Increases reaction rate. nih.gov |

| SPhos | Enhances selectivity | Favors coupling at the 5-position of thiophene (B33073) over the 2-position in a similar system. |

| Tris(o-methoxyphenyl)phosphine | Modified DArP conditions | Used in C-H activation for polymer synthesis. nih.gov |

| Additives | ||

| Potassium Phosphate (K₃PO₄) | Base in Suzuki coupling | Facilitates transmetalation by activating the boronic acid. nih.gov |

| Silver(I) Acetate | Co-oxidant in C-H activation | Used with benzoquinone to promote olefination. nih.gov |

Detailed Mechanistic Insights into C-H Activation Processes

C-H activation is a powerful strategy for the direct functionalization of unreactive C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For pyridine derivatives, C-H activation is often directed to the ortho-position (C2 or C6) due to the coordinating effect of the pyridine nitrogen. researchgate.netrsc.org

The mechanism of palladium-catalyzed C-H activation of pyridines typically involves the formation of a cyclometalated intermediate. researchgate.net This intermediate is formed through the coordination of the pyridine nitrogen to the palladium center, followed by the activation of a nearby C-H bond. This process can be facilitated by a directing group on the pyridine ring. Once the C-H bond is activated, the resulting organopalladium intermediate can undergo further reactions, such as arylation, alkenylation, or alkynylation. nih.gov

Recent research has also explored dual-metal catalyzed C-H activation systems, where one metal activates the C-H bond and the other participates in the cross-coupling reaction. nih.gov Furthermore, computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of C-H activation pathways and to understand the role of different ligands and substrates in these processes. nih.govrsc.org

Characterization of Reactive Intermediates and Transition State Analysis

The direct observation and characterization of reactive intermediates and transition states in a catalytic cycle provide invaluable insights into the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are used to identify and characterize these transient species. nih.gov

For example, ³¹P NMR spectroscopy can be used to monitor the formation of palladium(II) intermediates during the oxidative addition step. nih.gov In some cases, stable cyclometalated intermediates in C-H activation reactions have been isolated and characterized by X-ray crystallography. rsc.org

Computational methods, particularly DFT, have become indispensable tools for studying reaction mechanisms. rsc.orgd-nb.info DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products along a reaction pathway. nih.gov This allows for the determination of activation barriers for different steps in the catalytic cycle, providing a deeper understanding of the factors that control the reaction rate and selectivity. d-nb.info For instance, DFT studies have been used to compare the energetics of different oxidative addition mechanisms and to elucidate the role of photoexcitation in lowering the activation barrier for this step. d-nb.info

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By applying methods like the B3LYP functional with a 6-311G(d,p) basis set, which has been used for similar bromo-pyridine derivatives, a detailed understanding of the molecule's properties can be achieved. jocpr.comresearchgate.net

Key electronic properties that can be calculated include:

Molecular Geometry: DFT calculations can optimize the molecule's three-dimensional structure, predicting bond lengths and angles. For instance, in a related compound, 2-Bromo-3-hydroxy-6-methylpyridine, DFT has been used to calculate these geometric parameters. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. mdpi.com It identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For 2-Bromo-5-(oxetan-3-yl)pyridine, the nitrogen atom of the pyridine (B92270) ring would be an electron-rich site, while the area around the C-Br bond would be influenced by the electronegativity of the bromine atom. jocpr.comresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's reactivity. mdpi.com

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; site of oxidation. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; site of reduction. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. jocpr.com |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. jocpr.com |

| MEP Analysis | Maps electron density on the molecular surface | Predicts sites for electrophilic and nucleophilic attack. mdpi.com |

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological target like a protein. youtube.com

For this molecule, MD simulations can reveal:

Conformational Preferences: The oxetane (B1205548) ring and its linkage to the pyridine core are not rigid. MD simulations can explore the rotational freedom around the C-C bond connecting the two rings, identifying the most stable conformations. Studies on other pyridine derivatives have shown that such conformational preferences can be driven by steric interactions and intramolecular hydrogen bonding. mdpi.comnih.gov

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and influences its conformation and dynamics.

Protein-Ligand Binding: If this compound is being investigated as a potential drug, MD simulations can be used to model its binding to a target protein. nih.gov These simulations can assess the stability of the binding pose predicted by molecular docking, revealing how the ligand and protein adapt to each other and quantifying the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govnih.gov

Prediction of Spectroscopic Parameters for Aid in Structural Elucidation

Computational chemistry can accurately predict various spectroscopic data, which serves as a powerful tool for confirming the structure of a synthesized compound. researchgate.net DFT calculations are particularly effective for this purpose.

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. cardiff.ac.ukarxiv.org These simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For example, calculations on 2-chloro-5-bromopyridine have shown good agreement between DFT-predicted spectra and experimental measurements. researchgate.net This allows for a detailed understanding of the molecule's vibrational characteristics, such as C-H, C-N, and C-Br stretching and bending modes. jocpr.com

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly valuable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap can occur.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov

Mass Spectrometry Parameters: While not a direct spectral prediction, computational tools can predict properties relevant to mass spectrometry, such as the collision cross-section (CCS). CCS is a measure of an ion's size and shape in the gas phase and is increasingly used as an additional identifier in metabolomics and drug discovery.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 215.9916 | 133.5 |

Reaction Pathway Modeling and Energy Landscape Analysis for Transformations

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational modeling can map out the entire energy landscape of a reaction, identifying transition states and intermediates, and calculating activation energies. nih.gov

For this compound, this is particularly relevant for reactions involving the C-Br bond, a common site for synthetic modification.

Cross-Coupling Reactions: The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. DFT calculations can model the catalytic cycle of these reactions, including steps like oxidative addition, transmetalation, and reductive elimination. mdpi.com This can help predict the feasibility of a given transformation and optimize reaction conditions. Mechanistic studies on the substitution of other bromopyridines have shown that such reactions can proceed through complex intermediates, and computational analysis is key to elucidating these pathways. researchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution. Modeling the energy barriers for different nucleophiles attacking various positions on the ring can predict the regioselectivity of such reactions.

In Silico Design Principles for Derivatives

The ultimate goal of many computational studies is to guide the design of new molecules with enhanced properties. This process, known as in silico or computer-aided drug design (CADD), is a cornerstone of modern medicinal chemistry. nih.govucr.eduroutledge.com The this compound scaffold is an excellent starting point for such endeavors.

The design process typically involves:

Scaffold Hopping and SAR Exploration: Starting with a known active compound, chemists can replace a core part of the molecule (scaffold hopping) with a new one, like the oxetanyl-pyridine core, to improve properties. Computational overlay of different molecules in a protein's active site can inspire new designs. acs.org

Virtual Library Design: A virtual library of derivatives can be created by computationally modifying the parent scaffold. For example, different substituents could be added to the pyridine ring, or the bromine could be replaced with various aryl or alkyl groups via simulated cross-coupling.

Property Prediction and Screening: This virtual library is then screened in silico. researchgate.net Properties like binding affinity to a target (via molecular docking), absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity are calculated. nih.govnih.gov This allows researchers to prioritize a small number of the most promising candidates for actual synthesis and experimental testing, saving significant resources. nih.govresearchgate.net For instance, research on other pyridine and pyrimidine (B1678525) derivatives has successfully used these methods to design potential inhibitors for targets like cholinesterase and various kinases. acs.orgnih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-Bromo-5-(oxetan-3-yl)pyridine, the molecular formula is C₉H₁₀BrNO. The expected monoisotopic mass can be calculated with high precision. Furthermore, due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is anticipated to show a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by two mass units. This distinctive isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: The data in this table is predicted and not from experimental measurements.)

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 214.9973 | 216.9952 |

| [M+Na]⁺ | 236.9792 | 238.9772 |

| [M+K]⁺ | 252.9532 | 254.9511 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of hydrogen atoms. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their relative positions. The protons of the oxetane (B1205548) ring will be found in the aliphatic region, likely between δ 4.5 and 5.0 ppm for the -CH₂-O- groups and a distinct multiplet for the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the oxetane ring will appear in the aliphatic region, with the carbons bonded to the oxygen atom being the most deshielded.

¹⁹F and ¹⁵N NMR Spectroscopy: While not containing fluorine, should fluorinated derivatives be synthesized, ¹⁹F NMR would be a highly sensitive method for their characterization. ¹⁵N NMR, although less commonly used due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The data in this table is predicted and not from experimental measurements. Actual spectra may vary based on solvent and other experimental conditions.)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyridine H-3 | ~ 7.8 | d | Proton adjacent to Bromine |

| Pyridine H-4 | ~ 7.6 | dd | Proton between two other pyridine protons |

| Pyridine H-6 | ~ 8.4 | d | Proton adjacent to Nitrogen |

| Oxetane -CH- | ~ 4.0 | m | Methine proton of the oxetane ring |

| Oxetane -CH₂- | ~ 4.8 | t | Methylene protons of the oxetane ring |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Pyridine C-2 | ~ 142 | Carbon bonded to Bromine | |

| Pyridine C-3 | ~ 140 | Carbon adjacent to Bromine | |

| Pyridine C-4 | ~ 128 | Carbon between two other pyridine carbons | |

| Pyridine C-5 | ~ 135 | Carbon bonded to the oxetane ring | |

| Pyridine C-6 | ~ 150 | Carbon adjacent to Nitrogen | |

| Oxetane -CH- | ~ 35 | Methine carbon of the oxetane ring | |

| Oxetane -CH₂- | ~ 75 | Methylene carbons of the oxetane ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum is expected to display several key absorption bands. These include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic oxetane ring, C=C and C=N stretching vibrations within the aromatic ring, and the characteristic C-O-C stretching of the ether linkage in the oxetane ring. The C-Br stretching frequency will also be present, typically in the lower frequency region of the spectrum.

Table 3: Expected Infrared Absorption Bands for this compound (Note: The data in this table is based on typical frequency ranges for the specified functional groups.)

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C and C=N Stretch |

| 1150-1050 | C-O-C (Ether) Stretch |

| 700-500 | C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its structure. It would confirm the connectivity of the 2-bromopyridine (B144113) and oxetane moieties and reveal the conformation of the oxetane ring relative to the pyridine ring in the solid state. Furthermore, it would elucidate any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. To date, no public crystal structure data is available for this compound.

Chromatographic Methods for Purity and Isomeric Ratio Determination (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the eluting peak would confirm the identity of the compound and any impurities present. This method is also highly effective for determining the ratio of any potential isomers.

Table 4: Representative Chromatographic Conditions for Purity Analysis (Note: These are representative conditions and would require optimization for specific instrumentation and samples.)

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Gradient of Water and Acetonitrile with 0.1% Formic Acid | UV (e.g., 254 nm) |

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (EI) |

Applications As a Versatile Synthetic Synthon and Scaffold

Utilization in the Construction of Complex Heterocyclic Architectures

The 2-bromopyridine (B144113) motif is a cornerstone in the synthesis of complex heterocyclic systems, primarily through its participation in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of 2-Bromo-5-(oxetan-3-yl)pyridine serves as a versatile handle for the introduction of various substituents, leading to the formation of intricate, polycyclic, and fused heterocyclic structures.

Key reactions for which this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with a variety of organoboron compounds. This is a widely used method for creating biaryl and substituted pyridine (B92270) structures, which are common cores in many biologically active molecules. researchgate.netnih.govlibretexts.org The reaction of this compound with an aryl boronic acid, for instance, would yield a 2-aryl-5-(oxetan-3-yl)pyridine derivative. The conditions for such transformations are generally mild and tolerant of a wide range of functional groups, including the oxetane (B1205548) ring. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the sp2-hybridized carbon of the bromopyridine and a terminal alkyne. scirp.orgscirp.orgorganic-chemistry.org By reacting this compound with various alkynes, chemists can introduce alkynyl moieties that can be further elaborated or are themselves part of a desired target structure. scirp.orgscirp.org These alkynylpyridines are important intermediates in the synthesis of various fused heterocycles like indolizines and quinolizines. scirp.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the amination of aryl halides. chemspider.comnih.govbenthamscience.com this compound can be coupled with a wide range of primary and secondary amines to produce 2-amino-5-(oxetan-3-yl)pyridine derivatives. nih.govnih.gov These products are valuable intermediates for the synthesis of a variety of nitrogen-containing heterocycles and are often found in pharmacologically active compounds. benthamscience.com

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted pyridines with vinyl groups. These vinyl groups can then participate in various cyclization reactions to form fused ring systems.

The oxetane ring at the 5-position is generally stable under these cross-coupling conditions and provides a valuable structural and physicochemical element to the resulting complex heterocycles. The synthesis of fused heterocycles, such as thieno[3,2-b]pyridines, has been demonstrated starting from bromopyridine precursors, highlighting the potential of this compound in similar synthetic strategies. diva-portal.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridine Scaffolds

| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂/Ligand-free | K₂CO₃ | aq. isopropanol | 2-Arylpyridine |

| Sonogashira | 2-Amino-3-bromopyridine, Terminal alkyne | Pd(CF₃COO)₂/PPh₃, CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridine |

| Buchwald-Hartwig | 2-Bromopyridine, Volatile amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 2-Aminopyridine (B139424) |

This table presents generalized conditions and product types based on reactions with similar bromopyridine substrates.

Contribution to Scaffold Diversity and Novel Molecular Motif Generation

In medicinal chemistry and drug discovery, the concept of "scaffold hopping" is a powerful strategy to identify novel molecular entities with improved properties by replacing a core molecular scaffold with a bioisosteric equivalent. nih.govpharmablock.comnih.gov this compound is an excellent starting point for generating scaffold diversity due to its modifiable pyridine core and the presence of the desirable oxetane moiety.

The oxetane unit is increasingly recognized as a valuable substituent in drug design. It can act as a "pharmacophoric chameleon," influencing a molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability in a favorable manner. The strained four-membered ring can also engage in specific interactions with biological targets.

Starting from this compound, a multitude of novel scaffolds can be generated:

Functionalization at the 2-position: As discussed previously, cross-coupling reactions can introduce a wide array of substituents at the bromine-bearing carbon, leading to a diverse library of 2-substituted-5-(oxetan-3-yl)pyridines.

Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to the N-oxide, altering the electronic properties and biological activity of the molecule.

Annulation Reactions: Through multi-step sequences initiated by functionalization at the 2-position, the pyridine ring can be annulated to form fused bicyclic or tricyclic systems, significantly increasing molecular complexity and exploring new regions of chemical space. For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to novel fused heterocyclic systems containing the oxetane moiety.

The ability to readily diversify the structure around the pyridine and oxetane core allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel molecular motifs that may exhibit unique biological activities. mdpi.com

Role as a Precursor for Ligand Design in Catalysis

The development of novel ligands is crucial for advancing the field of transition metal catalysis. P,N-ligands, which contain both a "hard" nitrogen and a "soft" phosphorus donor atom, have shown great utility in a variety of catalytic transformations. The 2-bromopyridine scaffold is a common precursor for the synthesis of such ligands. nih.govresearchgate.net

This compound can be readily converted into valuable phosphine (B1218219) ligands. A common synthetic route involves the reaction of the bromopyridine with a phosphine source, such as diphenylphosphine, or through a lithiation-phosphination sequence. nih.govnih.gov The resulting 2-(phosphino)-5-(oxetan-3-yl)pyridine would be a novel P,N-ligand where the oxetane moiety could influence the steric and electronic properties of the catalyst, potentially leading to improved activity or selectivity.

Chiral phosphine ligands are of particular importance in asymmetric catalysis. While the parent this compound is achiral, chiral centers can be introduced into the phosphine group or through modification of the oxetane ring, opening the door to the synthesis of novel chiral P,N-ligands for enantioselective catalysis.

Table 2: General Synthetic Scheme for P,N-Ligand from 2-Bromopyridine

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Lithiation | n-BuLi or t-BuLi | 2-Lithio-5-(oxetan-3-yl)pyridine |

| 2 | Phosphination | ClPPh₂ | 2-(Diphenylphosphino)-5-(oxetan-3-yl)pyridine |

This table outlines a general, plausible synthetic route.

Potential in the Development of Advanced Materials through Chemical Modification

Pyridine-containing compounds are not only important in medicinal chemistry but also have applications in materials science. The electron-deficient nature of the pyridine ring, its ability to coordinate to metal ions, and its rigid structure make it an attractive component for functional materials.

Through chemical modification, this compound could serve as a monomer or a key intermediate in the synthesis of advanced materials:

Polymers: Poly(pyridines) are a class of conjugated polymers with interesting electronic and optical properties. Polymerization of suitably functionalized derivatives of this compound, for example through a Yamamoto or Suzuki polycondensation, could lead to novel polymers where the oxetane group imparts unique solubility or morphological characteristics.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting or emissive materials in OLEDs. The introduction of the oxetane group could fine-tune the electronic properties and solid-state packing of such materials, potentially leading to improved device performance.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions. By converting the bromine atom into another coordinating group (e.g., a carboxylic acid via a carboxylation reaction), this compound could be transformed into a bifunctional organic linker for the construction of novel MOFs. The oxetane moiety would decorate the pores of the MOF, potentially influencing its gas sorption or catalytic properties.

While the direct application of this compound in materials science is not yet extensively documented, its chemical reactivity and the unique properties of its constituent parts suggest a promising future in this field.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Syntheses

The oxetane (B1205548) ring in 2-Bromo-5-(oxetan-3-yl)pyridine contains a stereocenter, meaning the compound can exist as a mixture of enantiomers. In pharmaceutical applications, it is often the case that one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the development of synthetic routes that can selectively produce a single enantiomer (enantioselective synthesis) or a specific stereoisomer (stereoselective synthesis) is a critical area of future research.

Current research provides several foundational strategies that can be adapted for this purpose. Enantioenriched 2-aryl-substituted oxetanes have been successfully prepared through methods like the enantioselective reduction of β-halo ketones, followed by cyclization. acs.org Another promising approach involves starting with chiral precursors, such as optically active epoxides or 1,3-diols, to construct the oxetane ring with a defined stereochemistry. acs.orgresearchgate.net For instance, the stereoselective synthesis of highly substituted oxetanes has been achieved via the intramolecular Michael addition, demonstrating precise control over the formation of the four-membered ring. rsc.org

Future work will likely focus on integrating these stereoselective strategies into the synthesis of this compound. This could involve:

Chiral Pool Synthesis: Utilizing readily available chiral building blocks to introduce the oxetane moiety.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions that construct either the pyridine (B92270) or the oxetane ring. A potential route could be the asymmetric synthesis of a chiral 3-bromooxetane (B1285879) derivative, which is then coupled to the pyridine core.

Kinetic Resolution: Separating a racemic mixture of this compound by using enzymes or chiral catalysts that react preferentially with one enantiomer.

The successful development of these methods will be crucial for accessing enantiomerically pure versions of this building block, enabling more precise studies of its biological activity and the development of more effective and safer drug candidates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. For a valuable building block like this compound, these technologies hold immense potential.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The synthesis of functionalized pyridines often involves organometallic intermediates, such as Grignard reagents or lithiated species, which can be generated and used in situ under the precisely controlled temperature and mixing conditions of a flow reactor. google.com This minimizes decomposition and side reactions, leading to higher yields and purity. The application of flow microreactors has already been demonstrated for the synthesis of disubstituted pyridines, avoiding the need for cryogenic conditions often required in batch processes.

Automated synthesis platforms can further accelerate the discovery and optimization of derivatives. By combining robotic systems with flow reactors, libraries of analogues can be rapidly synthesized by systematically varying the reagents and reaction conditions. This high-throughput approach is invaluable for exploring the structure-activity relationships (SAR) of derivatives made from this compound. For example, the ortho-directing ability of an oxetane substituent has been used for the regioselective functionalization of pyridines, a process that could be streamlined and expanded using automated platforms. acs.org

Future research in this area will focus on:

Developing robust flow chemistry protocols for the multi-step synthesis of this compound.

Integrating online monitoring and real-time optimization using process analytical technology (PAT).

Creating automated workflows for the diversification of the this compound scaffold to rapidly generate and screen new chemical entities.

Exploration of Photocatalytic and Electrosynthetic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as green and powerful tools for bond formation. These methods operate under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods.

Photocatalysis uses visible light to initiate chemical reactions. Research has shown that halopyridines, including 2-bromopyridines, can be activated by iridium-based photocatalysts in the presence of an acid. nih.gov This generates a pyridyl radical cation that can then react with various partners, such as alkenes, to form new carbon-carbon bonds. nih.gov This opens up avenues for the direct functionalization of the this compound core. Photocatalytic methods have also been employed for the bromination of related heterocyclic systems, suggesting potential alternative routes for the synthesis of the title compound itself or its derivatives. researchgate.net

Electrosynthesis uses electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. This approach is highly tunable and environmentally friendly. Electrochemical methods have been successfully developed for the synthesis of other bromo-substituted heterocyclic compounds, such as 3-bromoimidazo[1,2-a]pyridines, from aminopyridine precursors. researchgate.net The generation of radical species via electrosynthesis could also be harnessed for novel cyclization and functionalization reactions, as demonstrated in the synthesis of complex sulfonamides. nih.govrsc.org

Future research will likely explore:

The use of photocatalysis for C-H functionalization of the pyridine ring or for cross-coupling reactions at the bromine-bearing carbon.

The development of electrosynthetic methods for the synthesis of this compound, potentially from more accessible starting materials.

The application of both photocatalysis and electrosynthesis to create novel derivatives through radical-mediated pathways that are complementary to traditional ionic reactions.

Design and Synthesis of Derivatives with Tunable Reactivity Profiles

The true value of this compound lies in its potential as a scaffold for creating a vast array of new molecules with tailored properties. The design and synthesis of derivatives with tunable reactivity is a key future direction, driven by the distinct roles of its two core components: the bromopyridine ring and the oxetane moiety.

The oxetane ring is more than just a passive component. It is known to be a bioisostere for carbonyl and gem-dimethyl groups, meaning it can mimic their spatial arrangement while offering improved metabolic stability and aqueous solubility. acs.orgnih.govbeilstein-journals.orgnih.gov By modifying the oxetane ring itself (e.g., by introducing additional substituents), it may be possible to fine-tune these physicochemical properties to optimize drug-like characteristics.

The 2-bromopyridine (B144113) unit provides a versatile anchor for chemical modification. The bromine atom is an excellent leaving group in a variety of powerful cross-coupling reactions, including Suzuki, Stille, and Negishi reactions. mdpi.commdpi.com This allows for the straightforward introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.) at the 2-position. Furthermore, the reactivity of the pyridine ring can be influenced by other substituents. For example, the presence of a substituent at the C6-position has been shown to strongly influence the reactivity of 2-bromopyridines in C-H activation reactions. idexlab.com The oxetane group itself can act as a directing group, facilitating selective functionalization at other positions on the pyridine ring. acs.org

Future research will focus on a systematic exploration of these modification possibilities:

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of derivatives where the substituents on the pyridine ring are varied to modulate electronic and steric properties.

Structure-Property Relationship (SPR) Studies: Investigating how modifications to both the oxetane and pyridine moieties affect key physicochemical properties like solubility, lipophilicity, and metabolic stability.